
Propyl anthracene-9-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl anthracene-9-carboxylate is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon. This compound features a propyl group attached to the anthracene ring at the 9th position, with a carboxylate functional group. The structure of this compound is characterized by its large conjugated π-system, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propyl anthracene-9-carboxylate typically involves the esterification of anthracene-9-carboxylic acid with propanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Anthracene-9-carboxylic acid+PropanolAcid catalystPropyl anthracene-9-carboxylate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and controlled reaction conditions ensures the production of high-quality this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Propyl anthracene-9-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Propyl anthracene-9-methanol.
Substitution: Halogenated anthracene derivatives.
Aplicaciones Científicas De Investigación
Propyl anthracene-9-carboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of propyl anthracene-9-carboxylate involves its interaction with molecular targets through π-π stacking and hydrogen bonding interactions. The large conjugated π-system of the anthracene ring allows for efficient electron transfer and energy absorption, making it suitable for applications in photonics and optoelectronics .
Comparación Con Compuestos Similares
Similar Compounds
Anthracene-9-carboxylic acid: The parent compound with a carboxylic acid group instead of a carboxylate ester.
Propyl anthracene-9-methanol: A reduced form of propyl anthracene-9-carboxylate with an alcohol group.
Anthracene-9-carbaldehyde: An aldehyde derivative of anthracene.
Uniqueness
This compound is unique due to its ester functional group, which imparts different reactivity and solubility properties compared to its acid and alcohol counterparts. Its ability to form stable complexes with metals and its strong optical properties make it particularly valuable in materials science and optoelectronics .
Propiedades
Número CAS |
71942-30-8 |
|---|---|
Fórmula molecular |
C18H16O2 |
Peso molecular |
264.3 g/mol |
Nombre IUPAC |
propyl anthracene-9-carboxylate |
InChI |
InChI=1S/C18H16O2/c1-2-11-20-18(19)17-15-9-5-3-7-13(15)12-14-8-4-6-10-16(14)17/h3-10,12H,2,11H2,1H3 |
Clave InChI |
BWVSAYRMFMLUSW-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


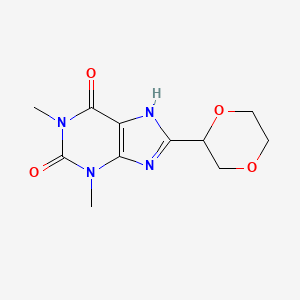
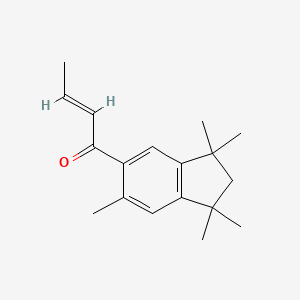
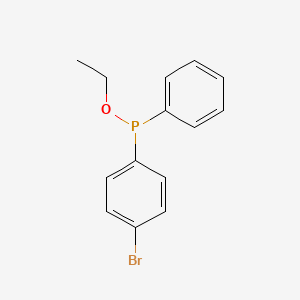

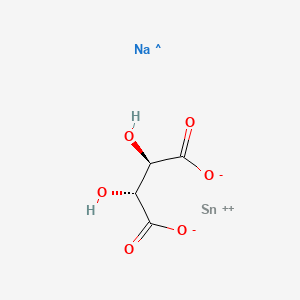
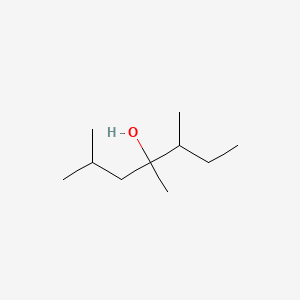
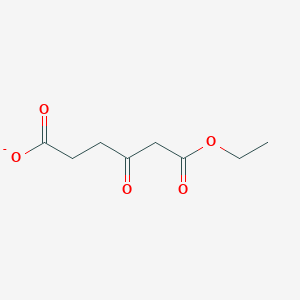
methanone](/img/structure/B14473048.png)

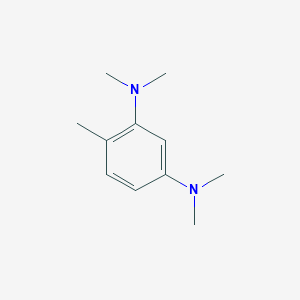
![1-Cyclohexyl-4-[4-(dimethylamino)phenyl]but-3-en-2-one](/img/structure/B14473062.png)
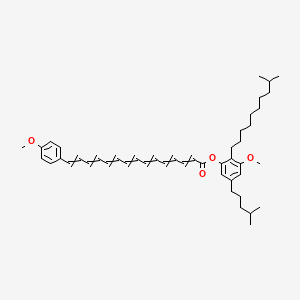

![2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-chlorophenoxy)acetic acid](/img/structure/B14473079.png)
